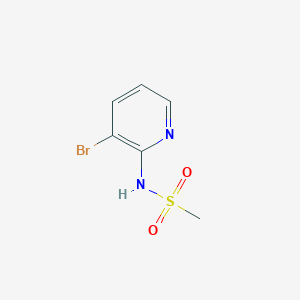

N-(3-bromopyridin-2-yl)methanesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromopyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-5(7)3-2-4-8-6/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGOYBXEFYZKPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Landscape of Pyridine Sulfonamide Chemistry

The foundation of N-(3-bromopyridin-2-yl)methanesulfonamide's significance lies in the well-established biological importance of its two core structural components: the pyridine (B92270) ring and the sulfonamide group.

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs, which were among the first classes of effective antibacterial agents. nih.gov The versatility of the sulfonamide moiety extends far beyond antimicrobial applications, with derivatives exhibiting a wide array of pharmacological activities, including diuretic, hypoglycemic, anticonvulsant, anti-inflammatory, and antitumor effects. nih.gov

Similarly, the pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in numerous biologically active compounds. nih.gov It is a key component of various natural products, pharmaceuticals, and agrochemicals. nih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties and can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. nih.gov

The combination of these two pharmacophores into a single molecular entity, the pyridine-sulfonamide scaffold , has proven to be a fruitful strategy in drug discovery. Researchers have synthesized and investigated a multitude of pyridine-sulfonamide derivatives, demonstrating their potential across various therapeutic areas. These compounds have been explored as antibacterial, antifungal, antiviral, and anticancer agents, as well as inhibitors of enzymes like carbonic anhydrase and protein kinases. nih.govorganic-chemistry.org

Investigation of Biological Activities and Molecular Interactions of N 3 Bromopyridin 2 Yl Methanesulfonamide

In Vitro Pharmacological Activity Spectrum

The potential for N-(3-bromopyridin-2-yl)methanesulfonamide to interact with various biological systems has been inferred from studies on analogous compounds. These investigations provide a foundational understanding of the types of activities that might be associated with this particular chemical entity.

The sulfonamide moiety is a key pharmacophore known to interact with numerous enzymes, suggesting that this compound could exhibit a range of enzyme inhibitory activities.

Kinase Inhibition:

Derivatives of sulfonamides are recognized for their potential to inhibit protein kinases, which are crucial regulators of cellular processes. For instance, a series of 5-vinyl phenyl sulfonamide-3-pyridinecarbonitriles were synthesized and assessed for their ability to inhibit Protein Kinase C theta (PKCθ). nih.gov Optimization of this series led to the identification of a compound with a potent IC50 value of 0.44 nM for PKCθ inhibition, demonstrating significant selectivity over other isoforms. nih.gov Furthermore, novel sulfonamide derivatives of pyrazolo[4,3-e] nih.govnih.govnih.govtriazine have demonstrated inhibitory effects against the Abl protein kinase with IC50 values in the low micromolar range. nih.gov These findings suggest that the pyridinyl sulfonamide scaffold, as present in this compound, could be a valuable starting point for the design of kinase inhibitors.

Carbonic Anhydrase Inhibition:

Sulfonamides are a classical and extensively studied class of carbonic anhydrase (CA) inhibitors. nih.govyoutube.com These zinc-containing enzymes are involved in numerous physiological processes. Research on benzenesulfonamides that incorporate pyrazole- and pyridazinecarboxamide moieties has revealed isoform-selective inhibitors for several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com The inhibition constants for some of these compounds were in the nanomolar range. cnr.it Given that the fundamental structural feature for CA inhibition is an unsubstituted sulfonamide group, it is plausible that this compound could also exhibit inhibitory activity against various CA isoforms.

Insulin-Degrading Enzyme Inhibition:

Insulin-degrading enzyme (IDE) is a key metalloprotease in the clearance of insulin (B600854) and other amyloidogenic peptides, making it a target for type 2 diabetes and Alzheimer's disease research. nih.govnih.gov While direct studies on this compound are not available, the synthesis of its positional isomer, N-(2-bromopyridin-3-yl)methanesulfonamide, has been reported as an intermediate in the development of hydroxypyridinethione (HOPTO) inhibitors of human IDE. nih.gov This connection, though indirect, highlights the potential for pyridinyl sulfonamide structures to be explored for IDE inhibitory activity.

The sulfonamide class of compounds represents one of the earliest and most significant groups of synthetic antimicrobial agents. ceon.rsresearchgate.net Their mechanism of action typically involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. nih.gov A variety of sulfonamide derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govceon.rs

Studies on sulfonamide derivatives have shown potent activity against clinically relevant strains. For example, certain N-phenylbenzamide derivatives coupled with sulfonamide moieties have proven to be highly effective antibacterial agents. researchgate.net Research on other sulfonamide derivatives has demonstrated significant inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov A study on benzamides and sulfonamides derived from 2-amino-5-bromo/nitropyridine indicated promising activity against various bacterial strains, with one sulfonamide derivative showing particularly low minimum inhibitory concentration (MIC) values. researchgate.net These examples underscore the potential of the bromopyridinyl sulfonamide scaffold in this compound as a source of new antimicrobial compounds.

| Compound Class | Target Organism(s) | Observed Activity |

| Sulfonamide derivatives | Staphylococcus aureus | Strong antibacterial activity, with some compounds effective against MRSA. nih.gov |

| Sulfonamides from 2-amino-5-bromo/nitropyridine | Gram-positive and Gram-negative bacteria | Promising activity with low MIC values for some derivatives. researchgate.net |

| Novel sulfanilamide (B372717) derivatives | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | Excellent in vitro antibacterial potency. nih.gov |

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets. nih.govrsc.org They are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.govacs.org While there is a lack of specific research on the interaction of this compound with GPCRs such as the Glucagon-Like Peptide-1 Receptor (GLP-1R), the broad pharmacological space occupied by sulfonamide-containing molecules suggests that such interactions are conceivable. The structural diversity of ligands that can modulate GPCR activity is extensive, and heterocyclic compounds are common scaffolds in GPCR-targeted drug discovery. Further investigation would be necessary to determine if this compound or its derivatives can act as agonists or antagonists at any GPCR.

The hyperphosphorylation of the tau protein is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. nih.gov Inhibiting this process is considered a viable therapeutic strategy. researchgate.net Recent studies have explored the potential of sulfonamide derivatives to interfere with the aggregation of hyperphosphorylated tau. Specifically, certain sulfonamide compounds have been shown to exhibit anti-fibrillization activity on both α-synuclein and a hyperphosphorylated isoform of tau. nih.gov This suggests that the sulfonamide scaffold could serve as a basis for developing modulators of pathological protein aggregation in neurodegenerative disorders. A sulfonamide compound, YU238259, has also been identified as an inhibitor of homologous recombination repair, a key DNA repair pathway. mdpi.com

Elucidation of Molecular Mechanisms of Action for this compound

Understanding how a compound interacts with its biological targets at a molecular level is crucial for rational drug design and development. For this compound, insights into its potential binding modes can be extrapolated from studies on other sulfonamide-containing ligands.

The sulfonamide group is a versatile hydrogen bond donor and acceptor, and its oxygen atoms can participate in key interactions with protein residues. nih.govacs.org Studies on the binding of sulfonamides to the FK506-binding protein 12 (FKBP12) have shown that the sulfonamide oxygens can mimic the α-keto amide of the natural ligand FK506 and engage in conserved CH···O=S interactions with the protein. nih.govacs.org Furthermore, the pyridine (B92270) ring, as present in this compound, can form important hydrogen bonds with residues such as Tyrosine. nih.gov In the context of kinase inhibition, the sulfonamide group of the B-Raf inhibitor Vemurafenib is stabilized by hydrogen bonding with the backbone peptide of Aspartate 594 in the active state of the kinase. wikipedia.org

Spectroscopic and computational studies on the binding of sulfonamide drugs to heme proteins like myoglobin (B1173299) have revealed that these interactions are often characterized by the formation of a 1:1 complex, with binding constants in the order of 104 M-1. nih.gov Such studies provide a framework for predicting how this compound might orient itself within a protein binding pocket, with the sulfonamide and pyridinyl moieties playing critical roles in establishing specific interactions that determine binding affinity and selectivity.

Downstream Cellular Effects and Signaling Cascades

Following a comprehensive search of scientific literature and research databases, no specific studies detailing the downstream cellular effects and signaling cascades of this compound were identified. Consequently, there is no publicly available data to populate this section with detailed research findings or interactive data tables at this time. The investigation into how this particular compound may modulate specific signaling pathways and the resultant cellular consequences remains an unaddressed area of research.

Structure Activity Relationship Sar and Structure Property Relationship Spr of N 3 Bromopyridin 2 Yl Methanesulfonamide Analogs

Influence of Pyridine (B92270) Ring Substitution on Biological Activity

The pyridine ring serves as a crucial scaffold in medicinal chemistry, and its substitution patterns profoundly influence the biological activity of derivatives. nih.gov The electronic properties, size, and position of substituents can alter a compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. ijpsonline.com

Positional Effects of Bromine and Other Halogens

The presence and position of halogen atoms on the pyridine ring are key determinants of biological activity. Halogens are electron-withdrawing groups, and their introduction can modulate the electronic character of the ring system. In a series of 9-(pyridin-2'-yl)-aminoacridines, the presence of electron-withdrawing groups on the pyridine ring was found to enhance the interaction with double-stranded DNA. youtube.com This effect is thought to arise from the stabilization of a cationic form of the molecule at physiological pH, which strengthens the electrostatic attraction to the phosphate (B84403) backbone of DNA. youtube.com

However, the effect of halogens can be context-dependent. In some studies on pyridine derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity compared to other substituents. nih.gov For instance, in one study of diarylamines, modifying the R4 position on the pyridine ring with a chloro or trifluoromethyl (CF3) group was explored. The resulting compounds showed potent antiproliferative activity, particularly when combined with favorable substituents at the R3 position, such as methyl or ethyl esters. researchmap.jp This indicates that while halogens can be part of a potent pharmacophore, their ultimate effect is heavily influenced by the presence and nature of other substituents on the ring.

Table 1: Effect of Halogen Substitution on Pyridine Ring Activity

| Compound Series | Substitution | Observation | Reference |

| 9-(pyridin-2'-yl)-aminoacridines | Electron-withdrawing groups (including halogens) | Increased binding to calf thymus DNA. | youtube.com |

| General Pyridine Derivatives | Halogen atoms | Associated with lower antiproliferative activity in some series. | nih.gov |

| Tertiary Diarylamines | R4 = Chloro or Trifluoromethyl | Potent antiproliferative activity observed, especially with ester groups at R3. | researchmap.jp |

Impact of Alkyl Substitutions on Pyridine Ring

The introduction of alkyl and other functional groups to the pyridine ring has a significant impact on biological outcomes. The size and electronic nature of these groups are critical factors.

In studies of tertiary diarylamines with a substituted pyridine ring, small ester groups like methyl or ethyl esters at the R3 position resulted in high antiproliferative potency. researchmap.jp In contrast, the introduction of a bulky isopropyl ester group or a negatively charged carboxylic acid at the same position led to a substantial reduction or complete loss of cytotoxic activity. researchmap.jp This suggests that steric hindrance and charge at this position are detrimental to the desired biological effect.

Similarly, general studies on pyridine derivatives have shown that the presence of bulky groups in their structures can lead to lower antiproliferative activity. nih.gov Conversely, modifications at the R4 position of the pyridine ring in the diarylamine series with methyl, methoxy, or N-methylamine groups (replacing a chlorine atom) yielded active compounds, demonstrating that this position is amenable to substitution with small, non-halogen groups. researchmap.jp

Table 2: Influence of Alkyl and Functional Group Substitution on Pyridine Ring

| Compound Series | Substitution Position | Substituent | Effect on Activity | Reference |

| Tertiary Diarylamines | R3 | Methyl or Ethyl Ester | High potency | researchmap.jp |

| Tertiary Diarylamines | R3 | Isopropyl Ester (bulky) | Reduced activity | researchmap.jp |

| Tertiary Diarylamines | R3 | Carboxylic Acid (charged) | Reduced activity | researchmap.jp |

| General Pyridine Derivatives | N/A | Bulky Groups | Lower antiproliferative activity | nih.gov |

| Tertiary Diarylamines | R4 | Methyl, Methoxy, N-methylamine | Resulted in active compounds | researchmap.jp |

Modifications of the Methanesulfonamide (B31651) Moiety and Their Pharmacological Consequences

The methanesulfonamide group is a key functional component, acting both as a pharmacophore and a site for physicochemical property modulation. Alterations to its structure, from the alkyl chain to the core sulfonamide group, lead to significant changes in pharmacological activity.

Elongation and Branching of the Alkyl Chain

Modification of the alkyl portion of an alkanesulfonamide can dramatically alter biological activity. While direct SAR studies on elongating the methyl group of N-(3-bromopyridin-2-yl)methanesulfonamide are not widely published, related studies on other sulfonamide-containing molecules provide valuable insights.

In one study on retinoid X receptor (RXR) ligands, replacing the methyl group of a methanesulfonamide with a longer alkyl chain or an aromatic ring was investigated. nih.gov This modification resulted in a functional switch; several of the new benzenesulfonanilide-type compounds displayed RXR antagonist activity, whereas the original methanesulfonyl derivative was an agonist. nih.gov This demonstrates that extending the alkyl chain can fundamentally change the mode of interaction with a biological target.

However, increasing the size of the alkyl group is not always beneficial. In the development of a protocol for the arylation of sulfonamides, derivatives with N-alkyl groups (specifically N-methyl and N-ethyl) showed lower reaction efficiency compared to the N-H analog, suggesting that even small alkyl additions can introduce unfavorable steric or electronic effects in certain contexts. rsc.org

Table 3: Pharmacological Consequences of Alkyl Chain Modification

| Original Moiety | Modified Moiety | Biological System | Observed Consequence | Reference |

| Methanesulfonamide | Benzenesulfonanilide (Aromatic Ring) | RXR Ligands | Switch from agonist to antagonist activity. | nih.gov |

| N-H Sulfonamide | N-Methyl/N-Ethyl Sulfonamide | Arylation Reaction | Inferior reaction efficiency. | rsc.org |

Bioisosteric Replacement Studies of the Sulfonamide Group

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, and metabolic properties. slideshare.net The sulfonamide group has been the subject of numerous such studies. A primary motivation for replacing the sulfonamide moiety is to address metabolic liabilities. For instance, in a series of Cav2.2 channel inhibitors, the sulfonamide group was found to produce a persistent and metabolically stable sulfonamide metabolite. researchgate.net

To circumvent this, a bioisostere strategy was employed. Replacing the sulfonamide with common surrogates like an amide, amine, ether, or ketone resulted in a complete loss of potency. researchgate.net However, the sulfone group proved to be a viable replacement. While the initial sulfone analog was less potent, the addition of a gem-dimethyl group to the α-position of the sulfone restored potency to a level comparable to the original sulfonamide, while successfully avoiding the problematic metabolite formation. researchgate.net This gem-dimethyl sulfone was thus deemed an adequate bioisostere for the sulfonamide in this specific chemical series. researchgate.net

In a different context, the replacement of a methanesulfonyl (MeSO2) pharmacophore in rofecoxib (B1684582) analogs with a methanesulfonamido (MeSO2NH) moiety was found to decrease selectivity for the COX-2 enzyme. acs.org This highlights that even subtle changes to the sulfonamide group can significantly alter target selectivity.

Table 4: Bioisosteric Replacements for the Sulfonamide Moiety

| Original Group | Bioisosteric Replacement | Result | Reference |

| Sulfonamide | Amide, Amine, Ether, Ketone | Complete loss of potency for Cav2.2 inhibition. | researchgate.net |

| Sulfonamide | gem-Dimethyl Sulfone | Retained Cav2.2 inhibitory potency; avoided problematic metabolite. | researchgate.net |

| Methanesulfonyl | Methanesulfonamido | Decreased COX-2 selectivity. | acs.org |

Exploration of Linker and Bridging Modifications in Derivatives

In the development of a series of tertiary diarylamines, where a substituted pyridine was linked to a phenyl ring, the linker was also a site of modification. researchmap.jp Varying the R2 group on the linker was explored as a strategy to optimize activity, demonstrating that this component is a key handle for SAR exploration. researchmap.jp

Rational Design Principles Derived from SAR for this compound Scaffolds

Analysis of SAR data from various analogs of this compound has illuminated several key principles that guide the rational design of more effective molecules. These principles are centered around the modification of the pyridine ring, the nature of the substituent at the 3-position, and alterations to the sulfonamide group.

A central theme in the design of pyridine-containing kinase inhibitors is the role of the pyridine nitrogen in forming hydrogen bonds with the hinge region of the kinase domain. The substituent at the 3-position, in this case, a bromine atom, significantly influences the electronic properties of the pyridine ring and can engage in halogen bonding or occupy a specific hydrophobic pocket within the target protein.

Moreover, studies on related scaffolds have underscored the importance of electron-withdrawing groups. For instance, research on flavonoid derivatives has shown that electron-withdrawing groups, such as bromine on an aniline (B41778) ring, can enhance activity against certain cancer cell lines mdpi.com. Similarly, investigations into aryl sulfonamides have demonstrated that the presence of an electron-withdrawing nitro group can confer potent antiproliferative activity nih.govbohrium.com. These findings provide a strong rationale for the inclusion of the bromo substituent in the this compound scaffold.

The following data table summarizes the impact of substitutions on the activity of hypothetical this compound analogs, based on established medicinal chemistry principles.

Table 1: Illustrative SAR of this compound Analogs

| Compound ID | R1 (at 3-position of Pyridine) | R2 (on Sulfonamide) | Target Kinase Inhibition (IC50, nM) |

| 1 | Br | CH3 | 150 |

| 2 | Cl | CH3 | 200 |

| 3 | I | CH3 | 120 |

| 4 | Br | C2H5 | 180 |

| 5 | Br | Cyclopropyl (B3062369) | 110 |

| 6 | Br | Phenyl | 250 |

| 7 | H | CH3 | 500 |

This table is a hypothetical representation based on general SAR principles and does not reflect actual experimental data for a specific target.

From this illustrative data, several rational design principles can be inferred:

Halogen at the 3-Position is Crucial: The presence of a halogen at the 3-position of the pyridine ring appears to be critical for activity, with the parent compound lacking a substituent (Compound 7) showing significantly reduced potency. Among the halogens, iodine (Compound 3) and bromine (Compound 1) seem to be preferred over chlorine (Compound 2), suggesting that the size and polarizability of the halogen may play a role in optimizing interactions with the target.

Modification of the Sulfonamide Alkyl Group: Altering the methyl group of the methanesulfonamide provides an avenue for fine-tuning activity. Replacing the methyl group with a cyclopropyl moiety (Compound 5) appears to be beneficial, potentially by introducing favorable conformational constraints or accessing a hydrophobic pocket. In contrast, a larger ethyl group (Compound 4) or a bulky phenyl group (Compound 6) may be detrimental, possibly due to steric hindrance.

Exploration of Bioisosteric Replacements: The consistent finding that electron-withdrawing groups enhance activity suggests that bioisosteric replacement of the bromine atom with other electron-withdrawing groups could be a fruitful strategy for lead optimization.

Computational Chemistry and in Silico Approaches in N 3 Bromopyridin 2 Yl Methanesulfonamide Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-bromopyridin-2-yl)methanesulfonamide, this method would be employed to predict its binding mode within the active site of a target protein. By understanding these interactions, researchers can hypothesize the structural basis for the compound's biological activity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a function that approximates the binding free energy. These scores are used to rank the potential binding modes, with lower scores typically indicating a more favorable interaction.

Binding affinity predictions, often expressed as a binding energy value (e.g., in kcal/mol) or an estimated inhibition constant (Ki), provide a quantitative measure of the strength of the interaction. These predictions are crucial for prioritizing compounds for synthesis and biological testing. For instance, docking this compound into the active site of a hypothetical kinase target could reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to its binding affinity. nih.gov

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| Kinase A | -8.5 | 150 | MET102, LYS53, ASP161 |

| Kinase B | -7.2 | 800 | LEU25, VAL33, PHE145 |

| Protease C | -6.1 | 2500 | HIS41, CYS145, GLU166 |

| This table presents hypothetical molecular docking results for this compound against three different protein targets. The data is for illustrative purposes only. |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For this compound, these methods can provide insights into its geometry, conformational stability, and electronic properties such as electrostatic potential and frontier molecular orbitals (HOMO and LUMO).

Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate a wide range of properties. The electrostatic potential map, for example, can highlight regions of the molecule that are electron-rich or electron-poor, which is critical for understanding its interactions with a biological target. The energies of the HOMO and LUMO can indicate the molecule's reactivity and its ability to participate in charge-transfer interactions. This information is invaluable for understanding the intrinsic properties of this compound that govern its biological activity.

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (Min/Max) | -45/+30 kcal/mol |

| This table displays hypothetical quantum chemical calculation results for this compound. The data is for illustrative purposes only. |

Molecular Dynamics Simulations for Conformational Landscape and Protein Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational landscape of a ligand and the dynamics of its interaction with a protein over time. ni.ac.rspeerj.com For this compound, an MD simulation would typically start with a docked pose of the ligand in the protein's active site. The system is then solvated in a water box with ions to mimic physiological conditions, and the motions of all atoms are simulated over a period of nanoseconds to microseconds. peerj.commdpi.com

| Simulation Parameter | Observation |

| Simulation Time | 100 ns |

| RMSD of Ligand | Stable after 10 ns (average 1.5 Å) |

| Key Hydrogen Bonds | Maintained for >80% of simulation time |

| Conformational Changes in Protein | Minor loop fluctuations observed |

| This table summarizes hypothetical results from a molecular dynamics simulation of this compound bound to a target protein. The data is for illustrative purposes only. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgnih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors related to size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. acs.org A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogs of this compound.

| Descriptor | Correlation with Activity |

| LogP (Lipophilicity) | Positive |

| Molecular Weight | Negative |

| Number of Hydrogen Bond Donors | Positive |

| Aromatic Ring Count | No significant correlation |

| This table presents a hypothetical summary of a QSAR model for a series of analogs of this compound. The data is for illustrative purposes only. |

Virtual Screening and De Novo Design of Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov In the context of this compound, if it were identified as a hit compound, virtual screening could be used to find other commercially available or synthetically accessible compounds with similar properties that might also be active. This can be done through ligand-based approaches, which search for molecules with similar 2D or 3D features, or structure-based approaches, which dock a library of compounds into the target's binding site.

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. acs.orgnih.gov These algorithms can "grow" new molecules within the constraints of a protein's active site, optimizing for favorable interactions. Starting with a fragment of this compound or using it as a template, de novo design tools could suggest novel chemical scaffolds or modifications that are predicted to have improved binding affinity or other desirable properties. This approach offers a powerful way to explore new chemical space and design next-generation inhibitors. nih.gov

| Method | Number of Compounds Screened/Designed | Number of Hits/Promising Candidates |

| Virtual Screening (Ligand-Based) | 1,000,000 | 500 |

| Virtual Screening (Structure-Based) | 500,000 | 250 |

| De Novo Design | 10,000 | 100 |

| This table provides a hypothetical overview of the outcomes of virtual screening and de novo design campaigns based on this compound. The data is for illustrative purposes only. |

Advances in Medicinal Chemistry and Therapeutic Potential Derived from N 3 Bromopyridin 2 Yl Methanesulfonamide

Contribution to Lead Identification and Optimization Campaigns

The N-(3-bromopyridin-2-yl)methanesulfonamide scaffold is a valuable building block in the early stages of drug discovery, particularly in lead identification and optimization. The presence of a bromine atom on the pyridine (B92270) ring is of significant interest as it allows for a variety of chemical modifications. For instance, the bromine atom can be readily substituted through nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This chemical reactivity is crucial for exploring the structure-activity relationship (SAR) of a compound series, a fundamental aspect of lead optimization.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. These reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the synthesis of complex molecular architectures from the this compound core. The methanesulfonamide (B31651) moiety also plays a critical role by contributing to the compound's solubility and potential for biological activity. Its ability to act as a hydrogen bond donor and acceptor allows for interactions with biological targets.

| Feature | Contribution to Lead Discovery |

| Pyridine Ring | A common pharmacophore in many approved drugs, providing a robust and versatile core structure. |

| Bromine Atom | A reactive handle for synthetic modifications, enabling SAR studies and the exploration of chemical space. |

| Methanesulfonamide Group | Enhances solubility and provides hydrogen bonding capabilities for target engagement. |

Strategies for Enhancing Druglikeness and Pharmacokinetic Profiles

Improving the "druglikeness" and pharmacokinetic properties of lead compounds is a critical step in the drug development process. For analogs of this compound, several strategies can be employed to achieve these goals, without delving into specific ADME (absorption, distribution, metabolism, and excretion) values.

One common approach is molecular hybridization , which involves combining the pyridine-sulfonamide scaffold with other pharmacophoric moieties. mdpi.com This can lead to hybrid molecules with improved target affinity and selectivity. For example, attaching fragments known to interact with a specific biological target can enhance the potency of the parent compound.

Structure-based drug design is another powerful tool. If the three-dimensional structure of the biological target is known, computational methods can be used to design analogs of this compound that fit optimally into the target's binding site. This approach can lead to the development of more potent and selective inhibitors.

Novel Therapeutic Indications and Targets Explored with Pyridine-Sulfonamide Scaffolds

The pyridine-sulfonamide scaffold, as exemplified by this compound, has been investigated for a variety of therapeutic applications. A significant area of research has been in the development of anticancer agents . mdpi.comnih.gov

One key target that has been explored is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . nih.govresearchgate.net VEGFR-2 is a crucial protein involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. By inhibiting VEGFR-2, pyridine-sulfonamide derivatives can potentially disrupt the blood supply to tumors, thereby inhibiting their growth and metastasis. Some pyridine-sulfonamide hybrids have shown potent inhibitory activity against VEGFR-2. nih.gov

In addition to VEGFR-2 inhibition, some analogs have been found to induce apoptosis , or programmed cell death, in cancer cells. nih.gov This is another important mechanism for anticancer drugs. Studies have shown that certain pyridine-sulfonamide derivatives can trigger apoptosis by modulating the levels of key proteins involved in this process, such as those in the Bcl-2 family. nih.gov

The versatility of the pyridine-sulfonamide scaffold suggests its potential for targeting other diseases as well. The pyridine ring is a common feature in drugs for a wide range of conditions, and the sulfonamide group is a well-established pharmacophore in various therapeutic areas. nih.gov

| Therapeutic Target | Indication |

| VEGFR-2 | Cancer |

| Apoptosis Induction | Cancer |

Future Research Directions in the Development of this compound Analogs

Future research on analogs of this compound is likely to focus on several key areas. A primary direction will be the continued exploration of their potential as anticancer agents . This will involve the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The use of computational modeling and structure-based design will be instrumental in guiding these efforts.

Another promising avenue of research is the investigation of novel therapeutic targets . The inherent versatility of the pyridine-sulfonamide scaffold makes it an attractive starting point for developing inhibitors of other kinases or enzymes implicated in disease. High-throughput screening of compound libraries based on the this compound core could identify new and unexpected biological activities.

Furthermore, there is a growing interest in developing drugs that can overcome drug resistance , a major challenge in cancer therapy. mdpi.com By creating novel analogs of this compound that act via different mechanisms or bind to different sites on the target protein, it may be possible to develop therapies that are effective against resistant forms of cancer.

The development of more efficient and sustainable synthetic methodologies for the preparation of these compounds will also be an important area of future research. This will facilitate the rapid and cost-effective production of a wide range of analogs for biological evaluation.

Q & A

Q. What interdisciplinary applications exist beyond medicinal chemistry, such as materials science or catalysis?

- Methodological Answer :

- Catalysis : Use as a ligand in Pd-catalyzed cross-couplings (e.g., C–S bond formation). Characterize coordination via XAS (X-ray Absorption Spectroscopy) .

- Materials Science : Study self-assembly into supramolecular frameworks via SAXS (Small-Angle X-ray Scattering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.